4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine
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Overview
Description
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using automated and scalable processes.
Chemical Reactions Analysis
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(2-Chloro-6-fluorophenyl)propan-2-yl]piperidine can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)propan-2-amine hydrochloride: This compound shares a similar structural motif but differs in its specific substituents and functional groups.
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide: This compound also contains a fluorophenyl group but has different substituents and functional groups.
Properties
Molecular Formula |
C14H19ClFN |
---|---|
Molecular Weight |
255.76 g/mol |
IUPAC Name |
4-[2-(2-chloro-6-fluorophenyl)propan-2-yl]piperidine |
InChI |
InChI=1S/C14H19ClFN/c1-14(2,10-6-8-17-9-7-10)13-11(15)4-3-5-12(13)16/h3-5,10,17H,6-9H2,1-2H3 |
InChI Key |
FKEXAWYKPVIWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCNCC1)C2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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